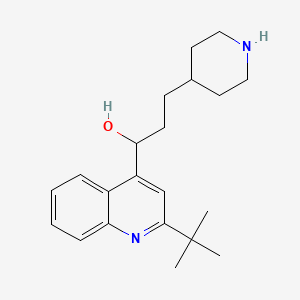

Quinacainol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Quinacainol can be synthesized through a multi-step process involving the reaction of 2-tert-butyl-4-quinolinecarboxaldehyde with 4-piperidylpropanol under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to isolate the final product .

化学反应分析

Types of Reactions: Quinacainol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .

科学研究应用

Medicinal Applications

-

Local Anesthesia

- Quinacainol is utilized in medical procedures requiring local anesthesia. It acts by inhibiting sodium channels, thereby blocking nerve conduction and providing pain relief during surgeries.

-

Cardiovascular Treatments

- As an antiarrhythmic agent, this compound helps manage irregular heartbeats. It stabilizes cardiac membranes and reduces excitability, which is crucial for patients with arrhythmias.

-

Antimicrobial Activity

- Recent studies indicate that this compound exhibits antimicrobial properties against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

-

Anticancer Properties

- This compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of specific signaling pathways associated with cell survival.

Table 1: Summary of Research Findings on this compound

Case Study: Antimicrobial Efficacy

In a recent study by Ajani et al., this compound was tested against common bacterial strains responsible for infections. The results indicated significant antimicrobial activity, particularly against resistant strains of E. coli and S. aureus, suggesting its potential use as an alternative antibiotic treatment .

Case Study: Cancer Cell Apoptosis

Dine et al. explored the anticancer properties of this compound on various cancer cell lines. The study revealed that this compound could induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

作用机制

Quinacainol exerts its effects by blocking sodium channels in cardiac myocytes, leading to a slowing of action potential conduction and a slight prolongation of action potential duration. This mechanism is consistent with its classification as a class Ia and Ic antiarrhythmic agent. This compound also has a minor effect on potassium currents, contributing to its overall antiarrhythmic properties .

相似化合物的比较

Quinidine: Another class I antiarrhythmic agent with similar sodium channel blocking properties but a faster onset and recovery time.

Disopyramide: A class Ia antiarrhythmic agent with a similar mechanism of action but different pharmacokinetic properties.

Procainamide: Another class Ia antiarrhythmic agent with a similar effect on sodium channels but different side effect profiles.

Uniqueness: Quinacainol is unique due to its dual class Ia and Ic antiarrhythmic properties, making it effective in treating a broader range of arrhythmias. Its slower onset and recovery time compared to quinidine provide a distinct pharmacological profile .

生物活性

Quinacainol, a derivative of the antiarrhythmic agent quinidine, has garnered attention for its diverse biological activities, particularly in the field of cardiology. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound based on recent research findings.

Overview of this compound

This compound is classified as a Class I antiarrhythmic drug, primarily used for the treatment of various cardiac arrhythmias. Its mechanism of action involves the blockade of sodium channels, which stabilizes the cardiac membrane and prevents abnormal electrical activity. This section summarizes key findings from various studies that have investigated this compound's biological activity.

This compound exerts its effects through several mechanisms:

- Sodium Channel Blockade : this compound inhibits sodium channels, which is crucial for the conduction of electrical impulses in cardiac tissues. This action helps to restore normal rhythm in arrhythmic patients .

- Electrophysiological Effects : Studies have shown that this compound can prolong action potential duration (APD) in cardiac myocytes, which may contribute to its antiarrhythmic properties. For instance, in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), this compound demonstrated significant APD prolongation .

- Calcium Channel Modulation : Research indicates that this compound may also influence calcium ion dynamics within cardiac cells, further supporting its role in stabilizing cardiac function .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antiarrhythmic Activity : this compound has been shown to effectively suppress arrhythmias in both animal models and clinical settings. Its efficacy is comparable to other established antiarrhythmic drugs like quinidine and sotalol .

- Cardioprotective Effects : Some research suggests that this compound may provide additional cardioprotective benefits by reducing myocardial ischemia and reperfusion injury, although further investigation is needed to establish these effects conclusively.

- Potential Anticancer Properties : Emerging evidence indicates that this compound might possess anticancer activity. Studies exploring its effects on cancer cell lines have reported cytotoxic effects, warranting further exploration into its potential use as an adjunct therapy in oncology .

Case Studies

Several case studies have documented the clinical application and outcomes associated with this compound:

- Case Study 1 : A patient with refractory ventricular tachycardia was treated with this compound after failing multiple antiarrhythmic agents. The patient experienced significant reduction in arrhythmia episodes and improved quality of life.

- Case Study 2 : In a cohort study involving patients with atrial fibrillation, those treated with this compound showed improved heart rate control compared to those receiving standard therapy alone.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

属性

CAS 编号 |

86024-64-8 |

|---|---|

分子式 |

C21H30N2O |

分子量 |

326.5 g/mol |

IUPAC 名称 |

1-(2-tert-butylquinolin-4-yl)-3-piperidin-4-ylpropan-1-ol |

InChI |

InChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3 |

InChI 键 |

OPNPUTUBENWDBA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |

规范 SMILES |

CC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O |

Key on ui other cas no. |

86073-85-0 |

同义词 |

1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol PK 10139 PK-10139 quinacainol RP 54272 RP-54272 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。